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Compound of Interest

Compound Name: 2-Bromopropan-1-ol

Cat. No.: B151844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical research and pharmaceutical development, the precise identification of

structural isomers is a critical undertaking. Subtle differences in molecular architecture can lead

to vastly different physical, chemical, and biological properties. This guide provides a

comprehensive comparison of the spectroscopic data for three isomers of bromopropanol: 1-

bromo-2-propanol, 2-bromo-1-propanol, and 3-bromo-1-propanol. By presenting key data from

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), this document serves as a practical resource for the unambiguous

differentiation of these closely related compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers of

bromopropanol, providing a clear basis for their differentiation.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities
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Isomer Proton Assignment
Chemical Shift
(ppm)

Multiplicity

1-Bromo-2-propanol -CH₃ ~1.25 Doublet (d)

-CH(OH) ~3.9 - 4.1 Multiplet (m)

-CH₂Br ~3.3 - 3.5 Multiplet (m)

-OH Variable Singlet (s, broad)

2-Bromo-1-propanol -CH₃ ~1.7 Doublet (d)

-CH(Br) ~4.1 - 4.3 Multiplet (m)

-CH₂OH ~3.6 - 3.8 Multiplet (m)

-OH Variable Singlet (s, broad)

3-Bromo-1-propanol -CH₂CH₂Br ~2.0 - 2.2 Quintet (quin)

-CH₂Br ~3.5 - 3.7 Triplet (t)

-CH₂OH ~3.7 - 3.9 Triplet (t)

-OH Variable Singlet (s, broad)

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Carbon Assignment Chemical Shift (ppm)

1-Bromo-2-propanol -CH₃ ~22

-CH(OH) ~68

-CH₂Br ~42

2-Bromo-1-propanol -CH₃ ~25

-CH(Br) ~53

-CH₂OH ~69

3-Bromo-1-propanol -CH₂CH₂Br ~35

-CH₂Br ~33

-CH₂OH ~61

IR Spectroscopic Data
Table 3: Key IR Absorption Bands (cm⁻¹)

Isomer O-H Stretch C-H Stretch C-Br Stretch

1-Bromo-2-propanol ~3350 (broad) ~2850-3000 ~600-700

2-Bromo-1-propanol ~3350 (broad) ~2850-3000 ~550-650

3-Bromo-1-propanol ~3330 (broad) ~2850-3000 ~500-600

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
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Isomer Molecular Ion (M⁺) Key Fragments

1-Bromo-2-propanol 138/140
123/125 ([M-CH₃]⁺), 93/95 ([M-

CH₂OH]⁺), 45 ([C₂H₅O]⁺)

2-Bromo-1-propanol 138/140
107/109 ([M-CH₂OH]⁺), 59

([C₃H₇O]⁺), 43 ([C₃H₇]⁺)

3-Bromo-1-propanol 138/140
107/109 ([M-CH₂OH]⁺), 57

([C₄H₉]⁺), 41 ([C₃H₅]⁺)

Experimental Workflow
The logical progression for the spectroscopic analysis and differentiation of bromopropanol

isomers is outlined in the following diagram.
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Workflow for Spectroscopic Differentiation of Bromopropanol Isomers

Sample Preparation

Spectroscopic Analysis

Data Analysis and Isomer Identification

Bromopropanol Isomer Mixture

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts,
Multiplicities, and Integration

Analyze Functional Group
and Fingerprint Regions

Analyze Molecular Ion
and Fragmentation Patterns

Compare Data to Reference Spectra

Identify Isomers:
1-bromo-2-propanol
2-bromo-1-propanol
3-bromo-1-propanol

Click to download full resolution via product page

Caption: Logical workflow for the differentiation of bromopropanol isomers using spectroscopic

techniques.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the bromopropanol isomer in 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover a range of 0-10 ppm.

Use a pulse angle of 30-45 degrees.

The relaxation delay should be set to at least 5 seconds to ensure full relaxation of all

protons for accurate integration.

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon.

Set the spectral width to 0-100 ppm.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
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Place a single drop of the neat liquid bromopropanol isomer onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Sample Preparation (Solution):

Prepare a dilute solution (5-10% w/v) of the bromopropanol isomer in a suitable IR-

transparent solvent such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[1][2]

Fill a liquid IR cell with the solution.

Spectrum Acquisition:

Record a background spectrum of the empty spectrometer (or the solvent-filled cell).

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the bromopropanol isomer (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Ionization:

Electron Ionization (EI): This is a common technique for volatile, thermally stable

compounds. The sample is introduced into the ion source, where it is bombarded with a

high-energy electron beam (typically 70 eV). This causes ionization and extensive

fragmentation, which is useful for structural elucidation.
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Electrospray Ionization (ESI): A softer ionization technique suitable for polar molecules.

The sample solution is sprayed through a high-voltage needle, creating charged droplets

from which ions are desolvated and enter the mass analyzer. This method often results in

a more prominent molecular ion peak.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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